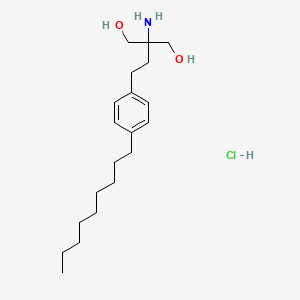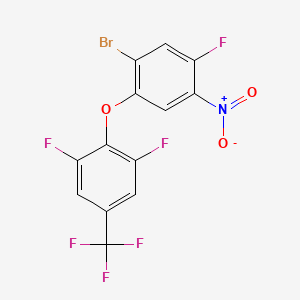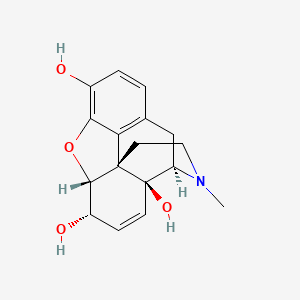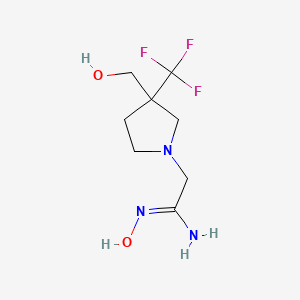
Nonyl Deoctyl Fingolimod Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonyl Deoctyl Fingolimod Hydrochloride is a derivative of Fingolimod, a compound initially derived from a fungal metabolite of the Chinese herb Iscaria sinclarii. Fingolimod is known for its immunomodulating properties and is primarily used in the treatment of multiple sclerosis. This compound retains the core structure of Fingolimod but includes additional nonyl and deoctyl groups, which may enhance its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl Deoctyl Fingolimod Hydrochloride involves multiple steps, starting from the core structure of FingolimodThe reaction conditions often involve the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Nonyl Deoctyl Fingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
Nonyl Deoctyl Fingolimod Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material in chromatographic studies and impurity profiling.
Biology: Investigated for its effects on cellular signaling pathways and immune modulation.
Medicine: Explored for its potential in treating autoimmune diseases, particularly multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
作用機序
Nonyl Deoctyl Fingolimod Hydrochloride exerts its effects by modulating the sphingosine-1-phosphate (S1P) receptors. It sequesters lymphocytes in lymph nodes, preventing them from contributing to autoimmune reactions. This mechanism is particularly effective in reducing the rate of relapses in relapsing-remitting multiple sclerosis. The compound’s additional nonyl and deoctyl groups may enhance its binding affinity and specificity to S1P receptors, potentially leading to improved therapeutic outcomes .
類似化合物との比較
Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.
Fingolimod Hexyl Homolog: A similar compound with a hexyl group.
Fingolimod Heptyl Homolog: Contains a heptyl group.
Fingolimod Decyl Homolog: Includes a decyl group
Uniqueness: Nonyl Deoctyl Fingolimod Hydrochloride stands out due to its additional nonyl and deoctyl groups, which may enhance its pharmacokinetic properties and therapeutic efficacy. These modifications can potentially lead to better patient outcomes and reduced side effects compared to its analogs .
特性
分子式 |
C20H36ClNO2 |
|---|---|
分子量 |
358.0 g/mol |
IUPAC名 |
2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C20H35NO2.ClH/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23;/h10-13,22-23H,2-9,14-17,21H2,1H3;1H |
InChIキー |
HHESCDYJRADBID-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)

![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)

![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
